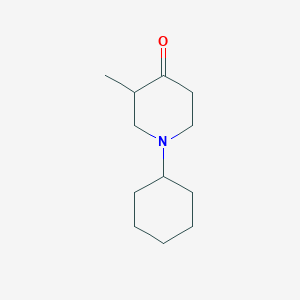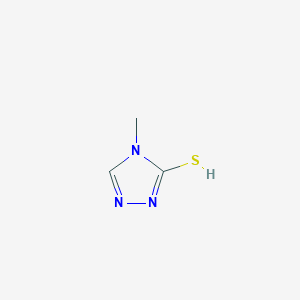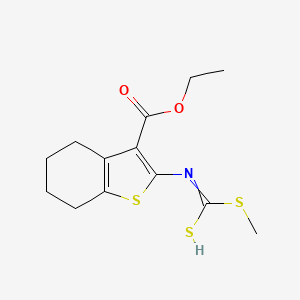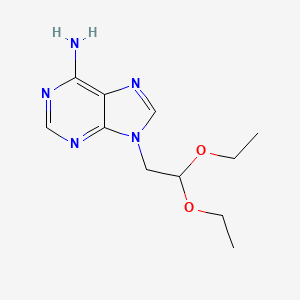![molecular formula C20H20N2 B7784246 4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784246.png)
4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a compound belonging to the class of benzodiazepines, which are known for their wide range of pharmacological effects. This compound features a unique structure that combines a pyrrolo ring with a benzodiazepine framework, making it an interesting subject for scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylamine with a suitable diketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis, which allows for the efficient and scalable production of benzodiazepines. This method involves the use of microreactors and automated systems to control the reaction parameters precisely, resulting in high yields and consistent product quality .
化学反応の分析
Types of Reactions
4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or pyrrolo rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, insomnia, and epilepsy.
作用機序
The mechanism of action of 4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for the treatment of anxiety disorders.
Uniqueness
4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other benzodiazepines, its pyrrolo ring may contribute to different binding affinities and selectivities for GABA receptor subunits, potentially leading to varied therapeutic effects and side effect profiles .
特性
IUPAC Name |
4-(4-ethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-2-15-9-11-16(12-10-15)20-19-8-5-13-22(19)18-7-4-3-6-17(18)14-21-20/h3-13,20-21H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEBLWRBGMXPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7784175.png)


![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7784202.png)
![6-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7784208.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B7784210.png)

![3-(4-bromophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B7784225.png)
![4-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784239.png)
![4-(4-isopropylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784242.png)
![[5-(Hydroxymethyl)-3-(4-nitrophenyl)-1,2,3-triazol-4-yl]methanol](/img/structure/B7784248.png)
![4-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7784255.png)

